Ethoxypropanol

説明

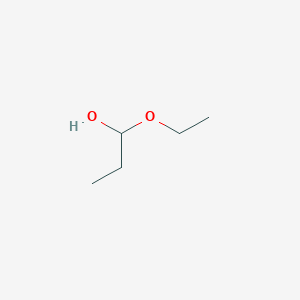

Structure

3D Structure

特性

IUPAC Name |

1-ethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(6)7-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBXCKSMESLGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52125-53-8 | |

| Record name | Propanol, 1(or 2)-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052125538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethoxypropanol for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethoxypropanol (also known as propylene (B89431) glycol ethyl ether), a versatile solvent with significant applications in chemical synthesis, coatings, and pharmaceutical formulations. The data presented herein is curated to support accurate reaction modeling and process design.

Core Physicochemical Properties

A thorough understanding of this compound's physical and chemical characteristics is paramount for its effective application in reaction engineering and modeling. The following tables summarize key quantitative data for 1-ethoxy-2-propanol (B74678), the major isomer in commercial this compound.

Table 1: General and Physical Properties of 1-Ethoxy-2-propanol

| Property | Value | Units | Reference(s) |

| Molecular Formula | C5H12O2 | - | [1] |

| Molecular Weight | 104.15 | g/mol | [2] |

| Appearance | Colorless liquid | - | [3] |

| Odor | Mild, ether-like | - | [3] |

| Boiling Point | 131 - 132 | °C | [4] |

| Melting Point | -90 to -100 | °C | [4] |

| Density @ 20°C | 0.896 | g/cm³ | |

| Density @ 25°C | 0.896 | kg/l | [4] |

| Refractive Index @ 20°C | 1.408 | - | |

| Viscosity @ 20°C | 2.1 | mPa·s | |

| Surface Tension @ 20°C | 26 | mN/m | |

| Water Solubility | Completely miscible | - | [3] |

| Log P (Octanol/Water Partition Coefficient) | < 1 | - |

Table 2: Thermodynamic Properties of 1-Ethoxy-2-propanol

| Property | Value | Units | Reference(s) |

| Flash Point (Closed Cup) | 42 | °C | [4] |

| Autoignition Temperature | 255 | °C | [4] |

| Vapor Pressure @ 20°C | 1.0 | kPa | |

| Vapor Pressure @ 25°C | 7.2 | mm Hg | [4] |

| Heat of Vaporization @ normal boiling point | 42.95 | kJ/mol | [4] |

| Ideal Gas Heat Capacity (Cp) @ 298.15 K | 191.34 | J/mol·K | [5] |

| Ideal Gas Heat Capacity (Cp) @ 323.15 K | 199.79 | J/mol·K | [5] |

| Ideal Gas Heat Capacity (Cp) @ 348.15 K | 207.98 | J/mol·K | [5] |

| Thermal Conductivity | Data for related glycol ethers suggest a range of 0.14-0.16 | W/(m·K) | [6][7][8][9] |

| Dielectric Constant @ 20°C | 10.4 | - |

Experimental Protocols

The accurate determination of the physicochemical properties listed above relies on standardized experimental methodologies. The following section details the typical protocols used for key parameters.

Density

The density of this compound is typically determined using the hydrometer method as outlined in ASTM D1298 .[5] This method involves placing a hydrometer in a sample of the liquid at a controlled temperature and reading the value from the calibrated scale. The observed reading is then corrected to a reference temperature.

Viscosity

Kinematic viscosity is measured following the procedure in ASTM D445 .[10] This standard test method involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Flash Point

The flash point is determined using a small-scale closed-cup apparatus according to ASTM D3278 . In this method, a small sample of the liquid is heated in a closed cup, and a test flame is periodically introduced to the vapor space to determine the lowest temperature at which the vapors ignite.

Water Content

The Karl Fischer titration method, as described in ASTM D1364 , is used to determine the water content in volatile solvents like this compound. This method involves the reaction of water with an iodine-sulfur dioxide-base reagent.

Acidity

The total acidity is determined by titration as specified in ASTM D1613 .[11] The sample is titrated with a standardized solution of sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint, and the acidity is typically calculated as percent by weight of acetic acid.

Boiling Range

The distillation (boiling) range is determined according to ASTM D1078 .[6] This method involves distilling a sample of the liquid under controlled conditions and recording the temperature at which the first drop of distillate is collected and the temperature at which the last of the liquid evaporates.

Water Solubility

The water solubility of a substance is determined following OECD Guideline 105 .[12] This can be done using either the column elution method for substances with low solubility or the flask method for more soluble substances like this compound. The latter involves saturating water with the substance at a specific temperature and then measuring the concentration of the substance in the aqueous phase.

Vapor Pressure

Vapor pressure can be measured using several methods outlined in OECD Guideline 104 , such as the dynamic method, static method, or the isoteniscope method, depending on the expected pressure range.[7]

Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (log P) is determined using the shake flask method as described in OECD Guideline 107 .[13] This involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.

Visualizations

Synthesis Pathway

The industrial synthesis of 1-ethoxy-2-propanol is primarily achieved through the base-catalyzed reaction of propylene oxide with ethanol. The reaction mechanism involves the nucleophilic attack of the ethoxide ion on the less sterically hindered carbon of the propylene oxide ring.

Caption: Synthesis of 1-Ethoxy-2-propanol.

Experimental Workflow: Use in Water-Based Paint Formulation

This compound serves as an excellent coalescing agent in water-based paint formulations.[13] It aids in the formation of a continuous film as the paint dries by temporarily plasticizing the polymer binder particles, allowing them to fuse together. The following diagram illustrates a simplified workflow for incorporating this compound into a water-based paint.

Caption: Workflow for Paint Formulation.

References

- 1. solventis.net [solventis.net]

- 2. This compound | C5H12O2 | CID 93269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. melbournesolvents.com.au [melbournesolvents.com.au]

- 4. monumentchemical.com [monumentchemical.com]

- 5. 2-Propanol, 1-ethoxy- (CAS 1569-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. kaspercalc.com [kaspercalc.com]

- 12. landercoll.com [landercoll.com]

- 13. paint.org [paint.org]

1-ethoxy-2-propanol synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-Propanol (B74678)

Introduction

1-Ethoxy-2-propanol (also known as propylene (B89431) glycol monoethyl ether, PE) is a versatile organic solvent with the chemical formula C5H12O2.[1][2] It is a clear, colorless liquid characterized by a mild, ether-like odor.[3] As a member of the propylene glycol ether family, it possesses a bifunctional nature, containing both an ether and a hydroxyl group, which makes it miscible with water and a number of organic solvents.[3][4] This property allows it to be used extensively as a solvent for a wide variety of resins, including epoxies, acrylics, and polyurethanes.[4][5] Its primary applications are in the surface coating and printing industries, where it helps regulate the flow, leveling, and coalescence of paints and inks.[3][4] It also serves as a chemical intermediate in the production of agrochemicals and de-icing formulations and is used in cleaning products due to its low toxicity and effective solvency.[1][3][4]

This guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for producing 1-ethoxy-2-propanol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Primary Synthesis Pathway: Ring-Opening of Propylene Oxide

The most common industrial method for synthesizing 1-ethoxy-2-propanol is the base-catalyzed reaction of propylene oxide with ethanol (B145695).[3][4] This process involves the nucleophilic ring-opening of the epoxide ring of propylene oxide.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. In the presence of a base, ethanol is deprotonated to form the ethoxide ion (CH₃CH₂O⁻), a potent nucleophile. This ethoxide ion then attacks one of the carbon atoms of the propylene oxide ring.

Due to the asymmetric nature of propylene oxide, the ring can open at two positions.[6]

-

Attack at the less sterically hindered carbon (C1): This is the primary pathway under basic or neutral conditions. The ethoxide ion attacks the terminal carbon atom, leading to the formation of the secondary alcohol, 1-ethoxy-2-propanol. This is an example of anti-Markovnikov addition.[6]

-

Attack at the more substituted carbon (C2): This pathway is favored under acidic conditions.

Base-catalyzed synthesis is highly selective for 1-ethoxy-2-propanol, which is advantageous as the primary alcohol isomer (2-ethoxy-1-propanol) is considered more toxic.[7][8] The use of basic catalysts like alkali metal hydroxides or alkoxides ensures that the ring-opening preferentially occurs at the least-sterically-hindered position, yielding predominantly the desired secondary alcohol.[6][8]

Alternative Synthesis Pathway: Williamson Ether Synthesis

While less common for industrial production of this specific compound, the Williamson ether synthesis is a classic and versatile method for preparing ethers.[9][10] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[11][12]

To synthesize 1-ethoxy-2-propanol, two main routes are possible:

-

Route A: Reaction of sodium 2-propoxy-1-ide with an ethyl halide (e.g., ethyl chloride).

-

Route B: Reaction of sodium ethoxide with a 1-halo-2-propanol (e.g., 1-chloro-2-propanol).

Reaction Mechanism

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[11][13] The mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[12] For this reaction to be efficient, the alkyl halide should be primary or secondary to minimize competing elimination (E2) reactions, which are favored with sterically hindered alkyl halides or strong, bulky bases.[9][10]

Experimental Data and Protocols

While specific kinetic and yield data for the synthesis of 1-ethoxy-2-propanol are not extensively published in readily available literature, data from analogous reactions involving other propylene glycol ethers provide valuable insights into typical reaction conditions and outcomes.

Data Summary for Propylene Glycol Ether Synthesis

The following table summarizes representative conditions and results for the synthesis of propylene glycol ethers, which are structurally related to 1-ethoxy-2-propanol.

| Catalyst Type | Catalyst Example | Alcohol | Temp (°C) | Time (h) | Molar Ratio (Alcohol:PO) | Yield (%) | Selectivity (to 1-alkoxy-2-propanol) | Reference |

| Homogeneous Base | NaOH | Methanol | N/A | N/A | Large Excess | ~90 | ~95% (isomer mixture) | [14] |

| Heterogeneous | MCM-41 | Methanol | N/A | 3 | 5:1 | 92 | ~93.5 | [8] |

| Ionic Liquid | EmimOAc | n-Butanol | 120 | 2 | 3:1 | >95 | High | [15] |

Note: N/A indicates data not specified in the cited source.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of 1-ethoxy-2-propanol is outlined below. This process is applicable to both the ring-opening and Williamson synthesis pathways, with adjustments to the reaction step.

Protocol 1: Base-Catalyzed Synthesis from Propylene Oxide

This protocol describes a representative lab-scale synthesis of 1-ethoxy-2-propanol via the base-catalyzed ring-opening of propylene oxide.

Materials:

-

Ethanol (anhydrous)

-

Propylene Oxide

-

Sodium hydroxide (B78521) (NaOH) pellets or Sodium ethoxide

-

Reaction vessel equipped with a stirrer, condenser, and addition funnel

-

Distillation apparatus

Procedure:

-

Reactor Preparation: Charge the reaction vessel with a molar excess of anhydrous ethanol and the basic catalyst (e.g., a catalytic amount of NaOH).[3][16]

-

Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with stirring.

-

Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture through the addition funnel. Maintain a steady temperature throughout the addition to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at the reaction temperature for a set period (e.g., 2-4 hours) to ensure complete conversion.[15] Monitor the reaction progress by taking aliquots and analyzing them with gas chromatography (GC).

-

Catalyst Neutralization: Cool the reaction mixture to room temperature. If a strong base like NaOH was used, neutralize it with an acid (e.g., sulfuric or acetic acid).

-

Purification: The crude product is then purified. First, distill off the excess ethanol. Subsequently, purify the 1-ethoxy-2-propanol by fractional distillation.[1][3]

Protocol 2: Williamson Ether Synthesis

This protocol provides a general method for synthesizing 1-ethoxy-2-propanol using the Williamson ether synthesis.

Materials:

-

1-Chloro-2-propanol (B90593) (or another suitable propylene halohydrin)

-

Sodium ethoxide or Sodium metal and anhydrous ethanol

-

Anhydrous solvent (e.g., DMF, DMSO)[13]

-

Reaction vessel with stirrer and condenser

-

Separatory funnel and distillation apparatus

Procedure:

-

Alkoxide Preparation (if needed): If using sodium metal, dissolve it carefully in an excess of anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

-

Reaction Setup: Dissolve the sodium ethoxide in an anhydrous polar aprotic solvent like DMF in the reaction vessel.

-

Alkyl Halide Addition: Slowly add 1-chloro-2-propanol to the stirred alkoxide solution at room temperature or a slightly elevated temperature (e.g., 50-100°C).[12]

-

Reaction: Heat the mixture under reflux for several hours (e.g., 1-8 hours), monitoring the reaction's progress via thin-layer chromatography (TLC) or GC.[12]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by fractional distillation.

Conclusion

The synthesis of 1-ethoxy-2-propanol is predominantly achieved through the base-catalyzed ring-opening of propylene oxide with ethanol, a method favored in industrial settings for its high selectivity and efficiency. This pathway ensures the preferential formation of the less toxic secondary alcohol isomer. The Williamson ether synthesis offers a viable, albeit less common, alternative route that is a cornerstone of ether synthesis in organic chemistry. Understanding these pathways, their underlying mechanisms, and the experimental parameters that govern them is crucial for researchers and professionals in the chemical and pharmaceutical sciences for process optimization and development.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-ETHOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 1-Ethoxy-2-propanol CAS#: 1569-02-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Ethoxy-2-propanol (Propylene Glycol Monoethyl Ether) [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. jk-sci.com [jk-sci.com]

- 14. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

Spectroscopic Analysis of Ethoxypropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethoxypropanol, a versatile solvent with applications across various scientific disciplines. This document focuses on the three main isomers: 1-ethoxy-2-propanol, 2-ethoxy-1-propanol, and 3-ethoxy-1-propanol. The guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of this compound. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

1-Ethoxy-2-propanol

Structure: CH₃CH(OH)CH₂OCH₂CH₃

Table 1: NMR Spectroscopic Data for 1-Ethoxy-2-propanol

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.12 | d | 3H | -CH(OH)CH₃ | |

| ~1.18 | t | 3H | -OCH₂CH₃ | |

| ~3.2-3.5 | m | 3H | -CH ₂OCH₂CH₃ | |

| ~3.45 | q | 2H | -OCH ₂CH₃ | |

| ~3.85 | m | 1H | -CH (OH)CH₃ | |

| ~2.5 (broad s) | s | 1H | -OH | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~15.3 | -OCH₂C H₃ | |||

| ~20.8 | -CH(OH)C H₃ | |||

| ~66.0 | -OC H₂CH₃ | |||

| ~68.1 | -C H(OH)CH₃ | |||

| ~75.9 | -C H₂OCH₂CH₃ |

Table 2: IR Spectroscopic Data for 1-Ethoxy-2-propanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~2970, 2930, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1110 | Strong | C-O Stretch (Ether and Alcohol) |

Table 3: Mass Spectrometry Data for 1-Ethoxy-2-propanol

| m/z | Relative Intensity | Proposed Fragment |

| 45 | High | [CH₃CH=OH]⁺ |

| 59 | Medium | [CH(OH)CH₂OCH₂]⁺ |

| 31 | Medium | [CH₂OH]⁺ |

| 89 | Low | [M - CH₃]⁺ |

| 75 | Low | [M - C₂H₅]⁺ |

| 104 | Low | [M]⁺ (Molecular Ion) |

2-Ethoxy-1-propanol

Structure: CH₃CH(OCH₂CH₃)CH₂OH

Table 4: NMR Spectroscopic Data for 2-Ethoxy-1-propanol

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | d | 3H | -CH(OCH₂CH₃)CH₃ | |

| ~1.19 | t | 3H | -OCH₂CH₃ | |

| ~3.4-3.6 | m | 3H | -CH (OCH₂CH₃)CH₃ & -CH ₂OH | |

| ~3.55 | q | 2H | -OCH ₂CH₃ | |

| ~2.0 (broad s) | s | 1H | -OH | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~15.4 | -OCH₂C H₃ | |||

| ~16.0 | -CH(OCH₂CH₃)C H₃ | |||

| ~64.5 | -OC H₂CH₃ | |||

| ~67.1 | -C H₂OH | |||

| ~75.2 | -C H(OCH₂CH₃)CH₃ |

Table 5: IR Spectroscopic Data for 2-Ethoxy-1-propanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~2970, 2930, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1100 | Strong | C-O Stretch (Ether and Alcohol) |

Table 6: Mass Spectrometry Data for 2-Ethoxy-1-propanol

| m/z | Relative Intensity | Proposed Fragment |

| 45 | High | [CH₃CH=OH]⁺ |

| 73 | Medium | [CH(OCH₂CH₃)CH₃]⁺ |

| 31 | Medium | [CH₂OH]⁺ |

| 59 | Low | [M - C₂H₅O]⁺ |

| 104 | Low | [M]⁺ (Molecular Ion) |

3-Ethoxy-1-propanol

Structure: CH₃CH₂OCH₂CH₂CH₂OH

Table 7: NMR Spectroscopic Data for 3-Ethoxy-1-propanol

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | t | 3H | -OCH₂CH₃ | |

| ~1.80 | p | 2H | -OCH₂CH ₂CH₂OH | |

| ~3.50 | q | 2H | -OCH ₂CH₃ | |

| ~3.55 | t | 2H | -OCH ₂CH₂CH₂OH | |

| ~3.70 | t | 2H | -CH₂CH ₂OH | |

| ~2.5 (broad s) | s | 1H | -OH | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~15.2 | -OCH₂C H₃ | |||

| ~32.0 | -OCH₂C H₂CH₂OH | |||

| ~61.9 | -CH₂C H₂OH | |||

| ~66.6 | -OC H₂CH₃ | |||

| ~69.6 | -OC H₂CH₂CH₂OH |

Table 8: IR Spectroscopic Data for 3-Ethoxy-1-propanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Strong, Broad | O-H Stretch |

| ~2970, 2930, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1115 | Strong | C-O Stretch (Ether and Alcohol) |

Table 9: Mass Spectrometry Data for 3-Ethoxy-1-propanol

| m/z | Relative Intensity | Proposed Fragment |

| 31 | High | [CH₂OH]⁺ |

| 59 | Medium | [CH₂CH₂OCH₂CH₃]⁺ |

| 45 | Medium | [C₂H₅O]⁺ |

| 75 | Low | [M - C₂H₅]⁺ |

| 104 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: A small amount of the this compound isomer (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample tube is placed in the NMR probe. For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons in different chemical environments.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. The positions of these bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of the this compound isomer in a volatile solvent is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the GC column.

-

Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Fragmentation and Mass Analysis: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Ethoxypropanol's Solubility in Organic Solvents: A Technical Guide for Researchers

An in-depth examination of the solubility parameters of ethoxypropanol, providing researchers, scientists, and drug development professionals with essential data for formulation and analysis.

This compound, a versatile solvent with the chemical formula C5H12O2, is widely recognized for its broad miscibility with both polar and non-polar organic solvents.[1][2][3][4] This technical guide delves into the core solubility characteristics of this compound, presenting its Hansen and Hildebrand solubility parameters, qualitative solubility in a range of organic solvents, and a detailed experimental protocol for determining such parameters. Furthermore, this guide illustrates a practical application of this compound in a drug delivery context through a detailed experimental workflow.

Understanding Solubility Parameters

Solubility parameters provide a numerical framework for predicting the degree of interaction between materials, making them an invaluable tool in formulation science. The two most common scales are the Hildebrand and Hansen solubility parameters.

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density and provides a single-value estimate of the solvency behavior of a liquid.[5] Materials with similar Hildebrand parameters are likely to be miscible.

Hansen solubility parameters (HSP) expand on the Hildebrand parameter by dividing the total cohesive energy into three components:

-

δd: Energy from dispersion forces

-

δp: Energy from polar forces

-

δh: Energy from hydrogen bonding forces

The proximity of the HSP values of two substances in a three-dimensional "Hansen space" indicates a higher likelihood of solubility.[6]

Solubility Parameters of this compound

| Parameter | Value (MPa½) |

| Hansen Dispersion (δd) | 15.6 |

| Hansen Polar (δp) | 6.3 |

| Hansen Hydrogen Bonding (δh) | 11.6 |

| Hildebrand (δ) | 20.2 (Calculated) |

Note: The Hildebrand parameter was calculated using the formula: δ² = δd² + δp² + δh².

Solubility of this compound in Organic Solvents

This compound is widely reported to be completely miscible with a broad range of organic solvents, a property attributed to its ether and alcohol functional groups which allow for both polar and non-polar interactions.[1][2][3][4] The following table summarizes its qualitative solubility in various common organic solvents.

| Solvent | Classification | Solubility |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Toluene | Non-Polar | Miscible |

| Hexane | Non-Polar | Reported as miscible |

| Chloroform | Polar Aprotic | Miscible |

| Ethyl Acetate (B1210297) | Polar Aprotic | Miscible |

| Methanol | Polar Protic | Miscible |

| Isopropanol | Polar Protic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single, homogeneous phase.

Experimental Protocol: Determination of Hansen Solubility Parameters for a Polymer

This section details a generalized experimental protocol for determining the Hansen Solubility Parameters of a polymer, a common application of solubility parameter theory in material science and drug development. This method involves observing the solubility or swelling of the polymer in a series of solvents with known HSPs.

Objective: To determine the Hansen Solubility Parameters (δd, δp, δh) of a given polymer.

Materials:

-

Polymer of interest

-

A set of 20-30 organic solvents with known Hansen Solubility Parameters, covering a wide range of δd, δp, and δh values.

-

Small, sealed glass vials

-

Analytical balance

-

Vortex mixer or shaker

-

Oven

Procedure:

-

Sample Preparation: Accurately weigh a small, consistent amount of the polymer (e.g., 10 mg) into each of the labeled glass vials.

-

Solvent Addition: Add a fixed volume of each respective solvent (e.g., 1 mL) to the vials containing the polymer.

-

Mixing and Equilibration: Securely cap the vials and agitate them using a vortex mixer or shaker to ensure thorough mixing. Allow the vials to stand at a controlled temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to reach equilibrium.

-

Solubility Assessment: Visually inspect each vial and classify the solubility of the polymer in each solvent. A common scoring system is as follows:

-

1 = Completely Soluble: The solution is clear and homogeneous.

-

2 = Partially Soluble/Swollen: The polymer has visibly swollen or partially dissolved.

-

3 = Insoluble: The polymer remains unchanged.

-

-

Data Analysis:

-

Create a data table listing each solvent, its known HSP values (δd, δp, δh), and the corresponding solubility score.

-

Utilize specialized software (e.g., HSPiP) or graphical methods to analyze the data. The software will attempt to find a sphere in the three-dimensional Hansen space that encloses all the "good" solvents (score 1) and excludes the "bad" solvents (score 3).

-

The center of this sphere represents the Hansen Solubility Parameters (δd, δp, δh) of the polymer. The radius of the sphere is known as the interaction radius (R₀).

-

Application in Drug Delivery: Solvent Casting Method for Transdermal Patch Formulation

This compound's favorable solvency characteristics make it a suitable candidate for use in the formulation of drug delivery systems, such as transdermal patches. The solvent casting method is a common technique for preparing these patches. The following diagram illustrates a typical workflow for this process, highlighting the role of this compound as a solvent.

References

- 1. 1-ETHOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethoxy Propanol – Efficient Solvent for industrial usage [jil-chemicals.com]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

The Hygroscopic Nature of Propylene Glycol Monoethyl Ether: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol monoethyl ether (PGME), a widely utilized solvent in the pharmaceutical industry, possesses a significant, yet often overlooked, characteristic: its hygroscopicity. This inherent ability to attract and absorb moisture from the atmosphere can have profound implications for experimental reproducibility, product stability, and the ultimate efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the hygroscopic nature of PGME, detailing its properties, experimental quantification, and the critical impact on drug development processes.

Understanding the Hygroscopic Properties of Propylene Glycol Monoethyl Ether

Propylene glycol monoethyl ether is a clear, colorless liquid with a characteristic ether-like odor. It is miscible with water and a broad range of organic solvents, making it a versatile choice for various applications, including as a solvent for active pharmaceutical ingredients (APIs), a coupling agent, and a component in coating formulations.[1] Its hygroscopic nature stems from the presence of a hydroxyl group and an ether linkage, which can form hydrogen bonds with water molecules.

Table 1: Physicochemical Properties of Propylene Glycol Monoethyl Ether

| Property | Value |

| Chemical Formula | C5H12O2 |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 132 °C |

| Flash Point | 40 °C |

| Solubility in Water | Miscible |

| Hygroscopicity | Hygroscopic |

Experimental Protocols for Quantifying Hygroscopicity

Accurate determination of the water content in PGME is crucial for maintaining experimental control and ensuring the quality of pharmaceutical products. Several analytical techniques can be employed for this purpose.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in a variety of substances, including organic solvents like PGME.[3][4] This technique is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.

Methodology:

-

Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is required.

-

Reagents: Anhydrous methanol, Karl Fischer reagent (containing iodine, sulfur dioxide, a base like imidazole, and a solvent).

-

Procedure:

-

A known volume or weight of the PGME sample is injected into the titration cell containing the KF reagent.

-

The water in the sample reacts with the iodine in the reagent.

-

The endpoint of the titration is detected potentiometrically.

-

The amount of water is calculated based on the volume of KF reagent consumed (volumetric) or the total charge passed (coulometric).

-

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive technique that can be used for the quantitative analysis of water in organic solvents.[3] This method relies on the absorption of near-infrared radiation by the O-H bonds in water molecules.

Methodology:

-

Apparatus: A near-infrared spectrometer equipped with a suitable sample holder for liquids.

-

Calibration: A calibration model is developed by measuring the NIR spectra of a set of PGME samples with known water content (determined by a primary method like Karl Fischer titration).

-

Procedure:

-

The NIR spectrum of the unknown PGME sample is recorded.

-

The developed calibration model is used to predict the water content in the sample based on its spectrum.

-

Gravimetric Methods (Dynamic Vapor Sorption)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and extent of solvent sorption by a sample at controlled temperature and relative humidity.[5][6][7][8] While typically used for solids, DVS can be adapted to study the hygroscopicity of liquids.

Methodology for Liquids (Conceptual):

-

Apparatus: A Dynamic Vapor Sorption analyzer.

-

Sample Preparation: A known mass of PGME is placed in the DVS sample pan.

-

Procedure:

-

The sample is subjected to a pre-defined humidity program, where the relative humidity is increased in a stepwise manner at a constant temperature.

-

The change in mass of the PGME sample is continuously monitored as it absorbs water from the surrounding atmosphere.

-

The experiment is continued until the sample mass reaches equilibrium at each humidity step.

-

A water sorption isotherm is generated by plotting the percentage change in mass against the relative humidity.

-

Table 2: Comparison of Analytical Methods for Water Content Determination in PGME

| Method | Principle | Advantages | Disadvantages |

| Karl Fischer Titration | Chemical reaction with iodine | High accuracy and specificity, considered a reference method. | Destructive, requires specialized reagents. |

| Near-Infrared Spectroscopy | Absorption of NIR radiation | Rapid, non-destructive, no sample preparation. | Requires initial calibration with a primary method. |

| Dynamic Vapor Sorption | Gravimetric measurement of water uptake | Provides detailed sorption/desorption kinetics and isotherms. | Can be time-consuming, less common for liquids. |

Impact of Hygroscopicity on Drug Development Experiments

The absorption of water by PGME can significantly impact various stages of the drug development process, from early-stage research to final product formulation.

Alteration of Solvent Properties

The presence of water can alter the polarity, viscosity, and solvating power of PGME. This can, in turn, affect:

-

Solubility of Active Pharmaceutical Ingredients (APIs): The solubility of an API in PGME can be highly sensitive to the water content. For some APIs, the presence of water may increase solubility, while for others, it may lead to precipitation.[9][10] This variability can lead to inconsistent results in solubility screening and pre-formulation studies.

-

Reaction Kinetics: In chemical reactions where PGME is used as a solvent, the presence of water can influence reaction rates and pathways. Water can act as a reactant, a catalyst, or an inhibitor, leading to unpredictable outcomes and the formation of impurities.[11]

-

Physical Stability of Formulations: In liquid formulations, changes in the water content of the PGME solvent system can lead to phase separation, crystallization of the API, or changes in viscosity, affecting the shelf-life and performance of the product.[12][13][14][15]

Challenges in Manufacturing and Quality Control

The hygroscopic nature of PGME presents challenges in manufacturing and quality control:

-

Material Handling and Storage: PGME must be stored in tightly sealed containers in a controlled, low-humidity environment to prevent moisture absorption.

-

Process Control: During manufacturing processes, exposure of PGME to ambient air should be minimized to maintain a consistent water content.

-

Analytical Testing: The water content of incoming PGME raw material and in-process samples must be carefully monitored to ensure consistency and quality.

Signaling Pathways and Workflow Diagrams

To visualize the relationships and processes discussed, the following diagrams are provided.

Conclusion and Recommendations

The hygroscopic nature of propylene glycol monoethyl ether is a critical factor that must be considered in all experimental and manufacturing processes within the pharmaceutical industry. Failure to control and monitor the water content in PGME can lead to inconsistent and unreliable experimental data, compromised product stability, and potential batch-to-batch variability.

Researchers, scientists, and drug development professionals are strongly advised to:

-

Implement stringent control over the storage and handling of PGME to minimize moisture absorption.

-

Routinely quantify the water content of PGME using validated analytical methods such as Karl Fischer titration or NIR spectroscopy before its use in experiments and formulations.

-

Consider the potential impact of water content on experimental outcomes , particularly in studies involving API solubility, reaction kinetics, and formulation stability.

-

Document the relative humidity and temperature of the experimental environment to ensure the reproducibility of results.

By acknowledging and proactively managing the hygroscopic nature of PGME, the scientific community can enhance the reliability and robustness of their research and contribute to the development of safer and more effective pharmaceutical products.

References

- 1. greenchemindustries.com [greenchemindustries.com]

- 2. ICSC 1573 - PROPYLENE GLYCOL MONOETHYL ETHER [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. mt.com [mt.com]

- 6. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 7. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. preprints.org [preprints.org]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. academically.com [academically.com]

A Technical Guide to Quantum Chemical Calculations for Ethoxypropanol Solvent Effects in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations to understand and predict the solvent effects of ethoxypropanol. This compound is a widely used solvent in the pharmaceutical industry, and a precise understanding of its interactions at a molecular level is crucial for drug discovery, formulation, and development. This document details the theoretical underpinnings, computational methodologies, and practical applications of modeling this compound as a solvent environment.

Introduction to Solvent Effects and Quantum Chemistry

In drug development, the solvent environment profoundly influences molecular properties, chemical reactions, and biological processes.[1][2] Solvent effects can alter the conformational stability of a drug molecule, its solubility, and the kinetics and thermodynamics of its reactions.[1][3][4][5] this compound, a glycol ether, is valued for its solvency characteristics. Quantum chemical calculations offer a powerful computational microscope to probe these solute-solvent interactions at the electronic level, providing insights that are often difficult to obtain through experimental means alone.

These computational methods are instrumental in:

-

Predicting the solubility and stability of drug candidates.

-

Understanding reaction mechanisms and transition states in solution.[6]

-

Informing the design of drug formulations and delivery systems.

-

Screening and optimizing drug candidates with favorable solvation properties.[7][8]

Theoretical Framework: Modeling the Solvent

The primary challenge in computational chemistry is to accurately represent the solvent's influence without incurring prohibitive computational costs.[9] Two main classes of solvent models are employed: implicit and explicit models.[10]

Implicit Solvent Models (Continuum Models)

Implicit models treat the solvent as a continuous, structureless medium characterized by its bulk properties, most notably the dielectric constant (€).[1] This approach significantly reduces the number of atoms in the calculation, making it computationally efficient.[1][10]

-

Polarizable Continuum Model (PCM) : This is a widely used method where the solute is placed in a cavity within the dielectric continuum. The solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a self-consistent calculation of the solute's electronic structure in the presence of the solvent.[1][11]

-

Solvation Model based on Density (SMD) : An improvement upon earlier models, SMD is a universal solvation model that calculates the solvation free energy. It combines the electrostatic contribution (treated with the IEF-PCM model) with terms that account for non-electrostatic effects, such as cavitation, dispersion, and solvent structural changes.[12][13][14][15] The necessary solvent descriptors for SMD are available for a wide range of solvents.[15]

-

Conductor-like Screening Model (COSMO) : This model approximates the solvent as a conductor with an infinite dielectric constant, which simplifies the calculation of the screening charges at the cavity surface. A correction is then applied to account for the finite dielectric constant of the actual solvent.[1][16]

Explicit Solvent Models

Explicit models treat each solvent molecule individually. This provides a highly detailed and physically realistic description of the local solute-solvent interactions, such as hydrogen bonding.[1][10] However, this level of detail comes at a high computational cost due to the large number of solvent molecules required to create a realistic solvation shell.[9][10]

Hybrid QM/MM Models

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating the solute (the region of primary interest) with quantum mechanics and the surrounding solvent molecules with less computationally demanding molecular mechanics force fields.[10] This allows for the accurate modeling of specific solute-solvent interactions while keeping the overall computational cost manageable.[9][10]

Computational Workflow and Methodologies

The process of performing a quantum chemical calculation with a solvent model involves several key steps. The following diagram illustrates a typical workflow for these calculations.

Figure 1: A generalized workflow for quantum chemical calculations of solvent effects.

Experimental Protocol: UV-Vis Spectroscopy for Solvatochromic Shift Analysis

A common experimental method to validate computational results is to measure the solvatochromic shift of a probe molecule in the solvent of interest.

Objective: To measure the change in the wavelength of maximum absorption (λ_max) of a solvatochromic dye (e.g., Reichardt's dye) when dissolved in this compound compared to a reference solvent.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the solvatochromic dye in a volatile solvent (e.g., acetone).

-

Create a series of dilute solutions of the dye in this compound by adding a small, known volume of the stock solution to a known volume of this compound. The final concentration should be low enough to be within the linear range of the spectrophotometer (typically in the micromolar range).

-

Prepare a similar solution in a reference solvent (e.g., cyclohexane).

-

-

Spectroscopic Measurement:

-

Calibrate a UV-Vis spectrophotometer using pure this compound as the blank.

-

Record the absorption spectrum of each dye solution over a relevant wavelength range (e.g., 300-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max) for the dye in this compound.

-

-

Data Analysis:

-

Compare the λ_max value in this compound to the value obtained in the reference solvent.

-

The difference in λ_max is the solvatochromic shift, which can be correlated with the solvent's polarity and compared to values predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations.[17]

-

Data Presentation: this compound Solvent Parameters

For implicit solvent models like SMD, specific solvent descriptors are required. The following table summarizes key parameters for 1-ethoxy-2-propanol (B74678), which are crucial for accurate calculations. For comparison, values for commonly used solvents are also provided.

| Solvent | Dielectric Constant (ε) | Refractive Index | Surface Tension (dyn/cm) | Abraham's H-bond Acidity | Abraham's H-bond Basicity |

| 1-Ethoxy-2-propanol | 9.8 | 1.407 | 26.3 | 0.44 | 0.73 |

| Water | 78.39 | 1.333 | 72.8 | 1.17 | 0.47 |

| Ethanol | 24.55 | 1.361 | 22.1 | 0.86 | 0.75 |

| Chloroform | 4.81 | 1.446 | 27.1 | 0.21 | 0.10 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 43.5 | 0.00 | 0.76 |

Note: The values for 1-ethoxy-2-propanol are representative and may vary slightly depending on the isomer and experimental conditions. These parameters are essential inputs for the SMD model.[15]

Visualizing Solvation Models

The fundamental difference between implicit and explicit solvent models is in their representation of the solvent environment. The following diagram illustrates this conceptual difference.

Figure 2: Conceptual difference between implicit and explicit solvent models.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for modern drug development. By accurately modeling the solvent effects of this compound, researchers can gain deep insights into the behavior of drug molecules in this specific environment. The choice between implicit, explicit, and hybrid models depends on the desired balance between accuracy and computational cost.[12][14] Implicit models like SMD are often the most practical choice for high-throughput screening, offering reliable predictions of solvation free energies and other properties.[13][14] When combined with targeted experimental validation, these computational approaches accelerate the drug discovery pipeline, leading to the development of safer and more effective pharmaceuticals.

References

- 1. fiveable.me [fiveable.me]

- 2. longdom.org [longdom.org]

- 3. Machine learning from quantum chemistry to predict experimental solvent effects on reaction rates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Computing Kinetic Solvent Effects and Liquid Phase Rate Constants Using Quantum Chemistry and COSMO-RS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum Theory of Solvent Effects and Chemical Reactions [ouci.dntb.gov.ua]

- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publishing.emanresearch.org [publishing.emanresearch.org]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Solvent model - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. datapdf.com [datapdf.com]

- 14. Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 12.2.8 SM8, SM12, and SMD Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. 11.2 Chemical Solvent Models⣠Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 17. Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition Products of Ethoxypropanol Under an Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ethoxypropanol, specifically 1-ethoxy-2-propanol (B74678), under an inert atmosphere. Due to a lack of extensive direct studies on the pyrolysis of this compound, this guide synthesizes information from studies on analogous compounds, primarily propylene (B89431) glycol (PG), and established principles of thermal decomposition for ethers and alcohols. The information herein is intended to provide a scientifically grounded framework for understanding the potential decomposition products, pathways, and analytical methodologies.

Introduction

This compound, a member of the propylene glycol ether family, is a versatile solvent utilized in a wide array of industrial and pharmaceutical applications.[1] Its thermal stability is a critical parameter influencing its use in processes involving elevated temperatures. Understanding its decomposition behavior under inert conditions is essential for safety assessments, process optimization, and predicting potential impurities in drug formulations or other sensitive applications.

The thermal decomposition of this compound in an inert atmosphere, such as nitrogen, proceeds primarily through pyrolytic reactions, where the molecule breaks down into smaller, more volatile compounds in the absence of oxygen. The main decomposition pathways are expected to involve dehydration and cleavage of the ether and carbon-carbon bonds.

Predicted Thermal Decomposition Products

The following tables summarize the expected major and minor thermal decomposition products of 1-ethoxy-2-propanol under an inert atmosphere. The relative amounts are estimations based on the known decomposition pathways of related compounds.

Table 1: Predicted Major Thermal Decomposition Products of 1-Ethoxy-2-Propanol

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Predicted Abundance |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | Major |

| Propanal | C₃H₆O | 58.08 | 48 | Major |

| Acetone (B3395972) | C₃H₆O | 58.08 | 56 | Major |

| Ethanol | C₂H₆O | 46.07 | 78.37 | Major |

| Ethene | C₂H₄ | 28.05 | -103.7 | Major |

| Propene | C₃H₆ | 42.08 | -47.6 | Major |

Table 2: Predicted Minor Thermal Decomposition Products of 1-Ethoxy-2-Propanol

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Predicted Abundance |

| Methane | CH₄ | 16.04 | -161.5 | Minor |

| Ethane | C₂H₆ | 30.07 | -88.6 | Minor |

| Carbon Monoxide | CO | 28.01 | -191.5 | Minor |

| Ethyl Vinyl Ether | C₄H₈O | 72.11 | 36 | Minor |

Proposed Thermal Decomposition Pathways

The thermal decomposition of 1-ethoxy-2-propanol in an inert atmosphere is likely to proceed through several parallel and sequential reaction pathways. The primary mechanisms are expected to be:

-

Dehydration: Similar to propylene glycol, 1-ethoxy-2-propanol can undergo dehydration to form enol and keto tautomers, leading to the formation of propanal and acetone.

-

Ether Bond Cleavage: The C-O bond of the ethoxy group is susceptible to homolytic cleavage at elevated temperatures, leading to the formation of an ethoxy radical and a propan-2-ol radical. These radicals can then undergo further reactions, such as hydrogen abstraction and fragmentation, to form stable products like ethanol, acetaldehyde, and propene.

-

Carbon-Carbon Bond Cleavage: At higher temperatures, C-C bond scission can occur, leading to the formation of smaller hydrocarbons and oxygenated species.

Caption: Proposed thermal decomposition pathways of 1-ethoxy-2-propanol.

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of thermal decomposition products of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

-

Sample: 1-Ethoxy-2-propanol (99%+ purity)

-

Inert Gas: High-purity nitrogen or helium (99.999%)

-

Pyrolyzer: Capable of precise temperature control (e.g., Curie-point, furnace, or platinum filament pyrolyzer)

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms or equivalent) and a flame ionization detector (FID) or mass spectrometer (MS)

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and providing mass spectra for compound identification

-

Data System: For controlling the instruments and analyzing the data

-

Microsyringe: For sample introduction

-

Sample Preparation: No extensive sample preparation is typically required for a liquid sample like this compound.

-

Pyrolyzer Setup:

-

Set the pyrolysis temperature. A typical starting point for exploratory runs would be in the range of 300-800°C.

-

Set the pyrolysis time (e.g., 10-20 seconds).

-

Purge the pyrolysis chamber with the inert gas to remove any residual air.

-

-

GC Method:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Transfer Line Temperature (to MS): 280°C

-

-

MS Method:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 15-300

-

Scan Rate: Sufficiently fast to obtain several spectra across each chromatographic peak.

-

-

Sample Analysis:

-

Inject a small, precise volume of this compound (e.g., 0.1-1 µL) into the pyrolyzer.

-

Initiate the pyrolysis and the GC/MS data acquisition.

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

-

For quantitative analysis, calibrate the instrument using standard solutions of the identified decomposition products.

-

Caption: A generalized experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal decomposition of this compound under an inert atmosphere is a complex process that is predicted to yield a variety of smaller aldehydes, ketones, alcohols, and alkenes. While direct experimental data is limited, a robust understanding can be built upon the established decomposition mechanisms of related glycol ethers. The primary pathways are anticipated to be dehydration and ether bond cleavage. For researchers and professionals in drug development, it is crucial to consider the potential for these decomposition products to be present as impurities in formulations subjected to thermal stress. The experimental protocols outlined in this guide provide a solid foundation for further investigation into the thermal stability of this compound and other glycol ethers. Further dedicated studies employing techniques such as Py-GC/MS are warranted to provide quantitative data and a more detailed elucidation of the reaction kinetics and mechanisms.

References

Navigating the Toxicological Landscape of CAS 1569-02-4 and the Related Compound 1,2-Propanediol diacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for CAS 1569-02-4. It is critical to note that initial database searches reveal a significant discrepancy in the identification of this compound. The CAS number 1569-02-4 is authoritatively assigned to 1-Ethoxy-2-propanol . However, some safety data sheets and commercial listings erroneously associate this CAS number with 1,2-Propanediol diacetate , for which the correct CAS number is 623-84-7 .

To ensure clarity and accuracy for research and development applications, this guide will address both compounds in separate, dedicated sections. This approach will allow researchers to access the correct toxicological profiles based on the specific chemical entity of interest, mitigating potential confusion arising from the conflicting information in public databases.

Section 1: Toxicological Profile of 1-Ethoxy-2-propanol (CAS 1569-02-4)

1-Ethoxy-2-propanol is a flammable liquid that may cause drowsiness or dizziness.[1] The following tables summarize the available quantitative toxicological data for this compound.

Data Presentation

Table 1: Acute Toxicity of 1-Ethoxy-2-propanol (CAS 1569-02-4)

| Exposure Route | Species | Sex | Test Guideline | Value | Reference |

| Oral | Rat | Male & Female | OECD 401 | LD50: 1,792 mg/kg bw | [2] |

| Oral | Rat | Not specified | - | LD50: 4,400 mg/kg | [3] |

| Dermal | Rat | Male & Female | - | LD0: > 2,009 mg/kg bw | [1] |

| Dermal | Rabbit | Not specified | - | LD50: 8,100 mg/kg | [4] |

| Inhalation | Rat | Not specified | - | LC50: > 10,000 ppm/4H | [4] |

Table 2: Irritation and Sensitization Data for 1-Ethoxy-2-propanol (CAS 1569-02-4)

| Test Type | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | No data available | [2] |

| Serious Eye Damage/Irritation | Rabbit | Mildly irritating to the eyes | [1][2] |

| Respiratory/Skin Sensitization | Guinea pig | No data available | [2] |

Experimental Protocols

Detailed experimental methodologies for the key toxicological assessments are outlined below. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (based on OECD Test Guideline 401)

The acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance when administered orally.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Procedure: A single dose of the test substance is administered by gavage to a group of fasted animals. Several dose levels are typically used to obtain a dose-response curve.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (based on OECD Test Guideline 402)

This test assesses the potential for a substance to cause toxicity when applied to the skin.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.

-

Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The application site is typically covered with a porous gauze dressing. The exposure period is 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions.

-

Pathology: Gross necropsy is performed on all animals.

Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation, and the degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored. The observation period may be extended up to 21 days to assess the reversibility of the effects.

Visualizations

Section 2: Toxicological Profile of 1,2-Propanediol diacetate (CAS 623-84-7)

1,2-Propanediol diacetate is a combustible liquid.[5] The following tables provide a summary of its toxicological data.

Data Presentation

Table 3: Acute Toxicity of 1,2-Propanediol diacetate (CAS 623-84-7)

| Exposure Route | Species | Sex | Test Guideline | Value | Reference |

| Oral | Rat | Male | OECD 401 | LD50: 14,000 mg/kg | |

| Oral | Rat | Not specified | - | LD50: 13,530 mg/kg | [6] |

| Oral | Guinea Pig | Not specified | - | LD50: 3,420 mg/kg | [7] |

| Dermal | Rabbit | Male & Female | OECD 402 | LD50: > 2,000 mg/kg | |

| Inhalation | Rat | Not specified | OECD 403 | LC50: > 2.17 mg/L (8 h, vapor) | |

| Intraperitoneal | Rat | Male | - | LD50: 1,480.5 mg/kg |

Table 4: Irritation and Sensitization Data for 1,2-Propanediol diacetate (CAS 623-84-7)

| Test Type | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | No skin irritation | |

| Serious Eye Damage/Irritation | Rabbit | Causes serious eye irritation | [7] |

Table 5: Genotoxicity Data for 1,2-Propanediol diacetate (CAS 623-84-7)

| Test Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | With and without | Negative | |

| Micronucleus Test | Mouse bone marrow | - (in vivo) | Negative | |

| Chromosome Aberration Test | Rat bone marrow | - (in vivo) | Negative | |

| Dominant Lethal Test | Rat | - (in vivo) | Negative |

Table 6: Ecotoxicity of 1,2-Propanediol diacetate (CAS 623-84-7)

| Test Type | Species | Test Guideline | Value | Exposure Time | Reference |

| Acute Fish Toxicity | Poecilia reticulata (guppy) | OECD 203 | LC50: 82 mg/L | 96 h | |

| Acute Daphnia Toxicity | Daphnia magna (Water flea) | OECD 202 | EC50: 237 mg/L | 48 h |

Experimental Protocols

The experimental protocols for acute toxicity and irritation studies for 1,2-Propanediol diacetate are analogous to those described for 1-Ethoxy-2-propanol, following the respective OECD guidelines. The genotoxicity studies are described below.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Test Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid).

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Test Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animals: Mice or rats are typically used.

-

Procedure: Animals are exposed to the test substance, usually on one or more occasions. Bone marrow is collected at appropriate times after treatment, and immature erythrocytes are analyzed for the presence of micronuclei (small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division).

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

Visualizations

References

- 1. echemi.com [echemi.com]

- 2. 1-Ethoxy-2-propanol - Safety Data Sheet [chemicalbook.com]

- 3. 1-Ethoxy-2-propanol | CAS#:1569-02-4 | Chemsrc [chemsrc.com]

- 4. 1-ethoxy-2-propanol, 1569-02-4 [thegoodscentscompany.com]

- 5. synerzine.com [synerzine.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Reactivity of Ethoxypropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxypropanol, a glycol ether, is a versatile organic solvent with a wide range of applications in industrial and commercial products, including coatings, cleaners, inks, and as a chemical intermediate.[1][2] Its bifunctional nature, possessing both an ether and an alcohol group, imparts unique solvency characteristics, allowing it to be miscible with both water and many organic solvents.[3][4] This guide provides a comprehensive overview of the molecular structure of this compound isomers and their chemical reactivity, with a focus on reactions relevant to drug development and chemical synthesis.

Molecular Structure and Isomers

This compound exists as several structural isomers with the chemical formula C5H12O2. The position of the ethoxy group and the hydroxyl group on the propanol (B110389) backbone determines the specific isomer and significantly influences its physical and chemical properties. The most common isomers are 1-ethoxy-2-propanol (B74678) and 2-ethoxy-1-propanol (B102468), which are derived from the reaction of propylene (B89431) oxide with ethanol.[5] Other isomers include 1-ethoxy-1-propanol and 3-ethoxy-1-propanol (B50535).

Below are the molecular structures of the primary this compound isomers.

Physicochemical Properties of this compound Isomers

The structural differences among the isomers of this compound lead to variations in their physical and chemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | 1-Ethoxy-2-propanol | 2-Ethoxy-1-propanol | 1-Ethoxy-1-propanol | 3-Ethoxy-1-propanol |

| CAS Number | 1569-02-4[6] | 19089-47-5[7] | 89024-55-5[8] | 111-35-3[9] |

| Molecular Weight ( g/mol ) | 104.15[1] | 104.15[10] | 104.15 | 104.15[9] |

| Boiling Point (°C) | 131-133[1][6] | 137.5[9] | 131[8] | 160-161[9] |

| Melting Point (°C) | -100[6] | - | - | - |

| Flash Point (°C) | 40-42[1][7] | 45.9[9] | 45.9[8] | 54.4 (130 °F)[9] |

| Density (g/cm³ at 20°C) | 0.896-0.897[7][11] | 0.904[9] | 0.903[8] | 0.904 (at 25°C)[9] |

| Water Solubility | Miscible[3] | Soluble | - | - |

| Refractive Index (at 20°C) | 1.4058[1] | - | 1.408[8] | - |

| Vapor Pressure (mmHg at 25°C) | 7.2[1] | - | - | - |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the hydroxyl and ether functional groups. Key reactions include oxidation of the alcohol, cleavage of the ether bond, and esterification of the alcohol.

Synthesis of this compound

The industrial synthesis of 1-ethoxy-2-propanol and 2-ethoxy-1-propanol typically involves the base-catalyzed reaction of propylene oxide with ethanol.[4] This process yields a mixture of the two primary isomers.

Oxidation

The secondary alcohol group in 1-ethoxy-2-propanol can be oxidized to a ketone, while the primary alcohol in 2-ethoxy-1-propanol and 3-ethoxy-1-propanol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions.[12]

This protocol describes the oxidation of the secondary alcohol 1-ethoxy-2-propanol to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

1-Ethoxy-2-propanol

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica (B1680970) gel

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane.

-

To the stirred suspension, add a solution of 1-ethoxy-2-propanol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake with several portions of anhydrous diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-ethoxy-2-propanone.

-

The crude product can be further purified by column chromatography on silica gel if necessary.[4][5][13]

Ether Cleavage

The ether linkage in this compound is relatively stable but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[2][14] The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2) depending on the structure of the ether. For primary and secondary ethers like this compound, the reaction generally follows an SN2 pathway.[15][16]

This protocol outlines the cleavage of the ether bond in 1-ethoxy-2-propanol using concentrated hydrobromic acid.

Materials:

-

1-Ethoxy-2-propanol

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Acetic acid (optional, as a co-solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

Place 1-ethoxy-2-propanol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Add concentrated hydrobromic acid (excess, e.g., 3-5 equivalents). Acetic acid can be used as a co-solvent if the substrate is not fully soluble in the aqueous HBr.[17]

-

Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture (bromoethane and 1,2-propanediol).

-

The products can be separated and purified by fractional distillation.

Fischer Esterification

The hydroxyl group of this compound can undergo esterification with a carboxylic acid in the presence of an acid catalyst. This reversible reaction, known as Fischer esterification, is typically driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.[6][18]

This protocol details the synthesis of 1-ethoxy-2-propyl acetate via Fischer esterification.

Materials:

-

1-Ethoxy-2-propanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-